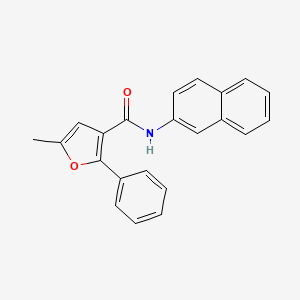![molecular formula C34H20Br4N2O4 B15018380 benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate](/img/structure/B15018380.png)
benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE is a complex organic compound characterized by multiple bromine atoms and benzoyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE typically involves multi-step organic reactions. The process begins with the bromination of phenyl compounds, followed by the introduction of benzoyloxy groups through esterification reactions. The final steps involve the formation of imine linkages under controlled conditions, often using catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors capable of handling bromination and esterification reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the imine linkages, converting them into amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-({4-[(E)-{[4-(HYDROXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENOL
- 4-[(E)-({4-[(E)-{[4-(METHOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL METHYL ETHER
Uniqueness
The presence of multiple benzoyloxy groups and bromine atoms in 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE distinguishes it from similar compounds
Propiedades
Fórmula molecular |
C34H20Br4N2O4 |
|---|---|
Peso molecular |
840.1 g/mol |
Nombre IUPAC |
[4-[[4-[(4-benzoyloxy-3,5-dibromophenyl)methylideneamino]phenyl]iminomethyl]-2,6-dibromophenyl] benzoate |
InChI |
InChI=1S/C34H20Br4N2O4/c35-27-15-21(16-28(36)31(27)43-33(41)23-7-3-1-4-8-23)19-39-25-11-13-26(14-12-25)40-20-22-17-29(37)32(30(38)18-22)44-34(42)24-9-5-2-6-10-24/h1-20H |
Clave InChI |
SUWSQPAZKOYYOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)N=CC4=CC(=C(C(=C4)Br)OC(=O)C5=CC=CC=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)
![N-(2-Hydroxyethyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15018312.png)
![N,N'-[(2,2',3,3',5,5',6,6'-octafluorobiphenyl-4,4'-diyl)bis(oxybenzene-4,1-diyl)]dibenzamide](/img/structure/B15018322.png)
![(2E)-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15018327.png)
![N'-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15018329.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15018333.png)
![(5E)-3-{[(2-Bromophenyl)amino]methyl}-5-[(3-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15018335.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15018344.png)
![N-(4-Ethoxyphenyl)-N-({N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15018358.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15018371.png)
